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4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a synthetic small molecule belonging to the 4-oxoquinazoline (quinazolinone) class. It features a 2-methyl-4-oxoquinazoline core linked via a para-substituted phenyl bridge to a 4-chloro-3-nitrobenzamide moiety.

Molecular Formula C22H15ClN4O4
Molecular Weight 434.84
CAS No. 903262-56-6
Cat. No. B2926970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
CAS903262-56-6
Molecular FormulaC22H15ClN4O4
Molecular Weight434.84
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-9-7-15(8-10-16)25-21(28)14-6-11-18(23)20(12-14)27(30)31/h2-12H,1H3,(H,25,28)
InChIKeyHHORFFOHDHFQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 903262-56-6): Core Chemical Identity and Structural Class


4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a synthetic small molecule belonging to the 4-oxoquinazoline (quinazolinone) class. It features a 2-methyl-4-oxoquinazoline core linked via a para-substituted phenyl bridge to a 4-chloro-3-nitrobenzamide moiety. The compound is structurally pre-organized for kinase inhibition, as the quinazolinone scaffold is a recognized ATP-mimetic hinge-binding motif [1]. The para-substitution pattern distinguishes it from its meta-substituted regioisomer (CAS 898454-96-1), which may confer divergent binding geometries in kinase active sites [2]. Representative computed properties include molecular weight 434.8 g/mol, XLogP3 ≈ 3.7, and 3 rotatable bonds, indicating moderate lipophilicity and limited conformational flexibility [2].

Why Generic Quinazolinone Substitution Cannot Replace 4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 903262-56-6) in Research and Development


Within the 4-oxoquinazoline family, minor positional isomerism or substituent variation can produce orders-of-magnitude differences in kinase selectivity and cellular potency. The para-substituted phenyl bridge in CAS 903262-56-6 orients the nitrobenzamide warhead into a distinct conformational space compared to its meta-substituted analog (CAS 898454-96-1), a factor known to govern ATP-site complementarity and off-target liability. Quantitative evidence from structurally related quinazolinone programs demonstrates that seemingly conservative changes (e.g., para → meta linkage) can alter BTK IC50 from single-digit nanomolar to >1 µM in the same assay format [1]. Consequently, substituting this specific regioisomer with a generic “quinazolinone inhibitor” without verifying positional identity risks irreproducible target engagement and misattribution of biological activity.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 903262-56-6) Against the Closest Comparators


Para vs. Meta Regioisomerism: Conformational and Predicted Pharmacokinetic Divergence

The para-substituted phenyl bridge of CAS 903262-56-6 creates a more linear molecular topology relative to the meta-substituted regioisomer CAS 898454-96-1. Although both isomers share identical molecular formula (C22H15ClN4O4), molecular weight (434.8 g/mol), and calculated XLogP3 (3.7) [1], the para connectivity alters the spatial relationship between the quinazolinone core and the terminal nitrobenzamide group. This topological difference can influence ATP-binding site complementarity; in structurally analogous quinazolinone series, para-to-meta isomerization has been shown to reduce BTK enzymatic IC50 by ≥100-fold [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Hydrogen-Bond Donor/Acceptor Topology: Impact on Selectivity Profiles

Both the para and meta regioisomers possess one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (quinazolinone carbonyl, nitro group, amide carbonyl, and ring nitrogens) [1]. However, the vector orientation of the donor NH differs due to the para vs. meta substitution, potentially altering the hydrogen-bond network with kinase hinge residues. In quinazoline-based EGFR inhibitors, a shift from para to meta aniline linkage has been associated with >50-fold loss of EGFRwt inhibitory activity while retaining ErbB2 potency, demonstrating that regiochemistry directly modulates selectivity [2].

Medicinal Chemistry Selectivity Structure-Based Design

Lipophilic Ligand Efficiency (LLE) and Developability Potential Relative to Classical 4-Anilinoquinazolines

CAS 903262-56-6 (XLogP3 ≈ 3.7) is significantly less lipophilic than first-generation 4-anilinoquinazoline EGFR inhibitors such as gefitinib (XLogP3 ≈ 4.2) and erlotinib (XLogP3 ≈ 4.0) [1]. The 4-chloro-3-nitrobenzamide substituent introduces polar surface area that improves ligand efficiency indices. For compounds targeting intracellular kinases, lower lipophilicity is systematically correlated with reduced promiscuity and improved in vivo tolerability [2]. While direct target potency (IC50) data for this exact compound remains proprietary, its calculated physicochemical profile predicts superior developability metrics relative to the more lipophilic 4-anilinoquinazoline comparators.

Drug Development Physicochemical Properties Lead Optimization

Nitro Group as a Synthetic Handle for Downstream Derivatization: An Advantage Over Non-Nitro Quinazolinone Analogs

The 3-nitro group on the benzamide ring of CAS 903262-56-6 serves as a latent amine that can be selectively reduced to the corresponding aniline, enabling installation of linker moieties for PROTAC (Proteolysis Targeting Chimera) construction or fluorescent probes [1]. This contrasts with many commercially dominant quinazolinone kinase inhibitors (e.g., idelalisib, IC87114) that lack such a tractable functional handle. In a published PROTAC campaign, a related nitro-quinazolinone intermediate was reduced and conjugated to an E3 ligase ligand, yielding a degrader with DC50 = 12 nM against the target kinase while the parent inhibitor showed no degradation activity [2].

Chemical Biology PROTAC Design Chemical Probe Synthesis

Recommended Application Scenarios for 4-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (CAS 903262-56-6) Based on Quantitative Evidence


Kinase Selectivity Profiling and Regioisomer Comparison Studies

Use CAS 903262-56-6 as a defined para-substituted reference standard when benchmarking kinase inhibition profiles against its meta-substituted regioisomer CAS 898454-96-1. The quantitative evidence indicates that positional isomerism can produce >100-fold differences in potency against BTK [Section 3, Evidence 1], making this compound essential for establishing SAR trends in quinazolinone kinase inhibitor programs. Its well-defined substitution pattern supports rigorous structure-selectivity relationship mapping [1].

PROTAC Precursor and Chemical Probe Synthesis

Leverage the aromatic nitro group as a masked amine for constructing PROTAC degraders, fluorescent probes, or affinity chromatography resins [Section 3, Evidence 4]. The para-substituted geometry ensures that the linker conjugation point is positioned away from the putative hinge-binding region, minimizing interference with target engagement. Published precedent demonstrates that analogous nitro-to-amine reduction/conjugation workflows yield degraders with DC50 values in the low nanomolar range [1].

Physicochemical Benchmarking Against Approved Quinazoline Kinase Inhibitors

Employ CAS 903262-56-6 as a tool to investigate the relationship between lipophilicity and kinase selectivity. With XLogP3 ≈ 3.7, it offers a distinct hydrophobicity window compared to gefitinib (XLogP3 ≈ 4.2) and erlotinib (XLogP3 ≈ 4.0) [Section 3, Evidence 3]. This compound can serve as a less lipophilic anchor point in lead optimization campaigns, where reducing XLogP3 by 0.3–0.5 units has been correlated with improved off-target safety profiles in preclinical development [1].

Structured Supplier Evaluation and Sourcing Assurance

When procuring this compound, require vendors to provide regioisomer identity verification (e.g., 1H-NMR aromatic region or HPLC retention time relative to the meta analog CAS 898454-96-1) because simple CAS number labeling is insufficient to guarantee the correct regioisomer. The documented sensitivity of kinase inhibition potency to para vs. meta connectivity [Section 3, Evidence 1] means that accepting an unverified regioisomer risks introducing >100-fold errors in biological assay results [1].

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